

Application Note: Quantitative Analysis of Pigment Red 22

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Compound of Interest

Compound Name: *Pigment red 22*

Cat. No.: *B021831*

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Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the quantitative analysis of C.I. **Pigment Red 22** (CAS No. 6448-95-9), a monoazo pigment used in various industrial applications, including cosmetics and printing inks.^{[1][2][3]} The primary analytical techniques covered are High-Performance Liquid Chromatography (HPLC) with UV-Vis detection and UV-Visible (UV-Vis) Spectrophotometry. These methods are essential for quality control, formulation development, and regulatory compliance.

Introduction to Pigment Red 22

Pigment Red 22, also known as Naphthol Red, is a synthetic organic pigment belonging to the β -naphthol series.^[2] Its chemical structure, 3-Hydroxy-4-[(2-methyl-5-nitrophenyl)azo]-N-phenylnaphthalene-2-carboxamide, gives it a characteristic yellowish-red to medium bluish-red shade.^[2] It is widely used as a colorant in cosmetics, personal care products, and various types of printing inks.^{[1][2][4]} Accurate and precise quantification of **Pigment Red 22** is crucial for ensuring product quality, safety, and performance.

Analytical Techniques for Quantification

The quantification of **Pigment Red 22** in various matrices can be effectively achieved using several analytical techniques. The choice of method depends on factors such as the required

sensitivity, selectivity, and the complexity of the sample matrix.

- High-Performance Liquid Chromatography (HPLC): This is the preferred method for its high selectivity and sensitivity. HPLC separates **Pigment Red 22** from other components in a mixture before quantification, making it ideal for complex matrices like cosmetics. A reverse-phase HPLC method is commonly employed.[5][6]
- UV-Visible (UV-Vis) Spectrophotometry: This technique is a simpler and faster method for quantifying **Pigment Red 22** in solutions where it is the primary absorbing species. It relies on measuring the absorbance of light at a specific wavelength.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol details a reverse-phase HPLC method for the separation and quantification of **Pigment Red 22**.[5][6]

Principle

Reverse-phase HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. **Pigment Red 22**, being a relatively non-polar molecule, is retained on the column and then eluted by the mobile phase. Quantification is achieved by comparing the peak area of the analyte in the sample to that of known standards using a UV-Vis detector.

Experimental Protocol

3.2.1. Instrumentation & Materials

- HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
- Analytical balance (4 decimal places).
- Volumetric flasks, pipettes, and syringes.
- Syringe filters (0.45 µm, PTFE or nylon).

- HPLC vials.
- HPLC grade Acetonitrile (MeCN), Water, and Phosphoric Acid (H_3PO_4) or Formic Acid for MS-compatible methods.[\[5\]](#)[\[6\]](#)
- **Pigment Red 22** analytical standard.

3.2.2. Standard Preparation

- Stock Standard Solution (1000 μ g/mL): Accurately weigh 10 mg of **Pigment Red 22** standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with a suitable solvent (e.g., Acetonitrile or a mixture of Acetonitrile/Water). Sonicate if necessary to ensure complete dissolution.
- Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 μ g/mL) by serial dilution of the stock solution with the mobile phase.

3.2.3. Sample Preparation (Example: Cosmetic Cream)

- Accurately weigh approximately 1 g of the sample into a 50 mL centrifuge tube.
- Add 20 mL of a suitable extraction solvent (e.g., Acetonitrile or Tetrahydrofuran) and vortex for 5 minutes to disperse the sample.
- Sonicate the mixture for 30 minutes to ensure complete extraction of the pigment.
- Centrifuge the sample at 4000 rpm for 15 minutes.
- Carefully collect the supernatant. If necessary, repeat the extraction process on the residue to ensure complete recovery.
- Filter the supernatant through a 0.45 μ m syringe filter into an HPLC vial.

3.2.4. Chromatographic Conditions

Parameter	Condition
HPLC Column	Newcrom R1 or equivalent C18, 5 µm, 4.6 x 150 mm [5]
Mobile Phase	Isocratic: Acetonitrile / Water / Phosphoric Acid (e.g., 70:30:0.1, v/v/v)
Flow Rate	1.0 mL/min
Column Temp.	30 °C
Injection Vol.	10 µL
Detection	UV-Vis at λ_{max} (e.g., 540 nm) [7]

| Run Time | 10 minutes |

3.2.5. Calibration and Quantification

- Inject the series of working standard solutions into the HPLC system.
- Construct a calibration curve by plotting the peak area against the concentration of **Pigment Red 22**.
- Perform a linear regression analysis on the calibration curve to obtain the equation ($y = mx + c$) and the correlation coefficient (R^2). An R^2 value > 0.99 is desirable.
- Inject the prepared sample solution.
- Quantify the amount of **Pigment Red 22** in the sample using the calibration curve equation.

Data Summary

The following table summarizes typical performance characteristics for an HPLC-UV method.

Parameter	Typical Value	Description
Linearity (R^2)	> 0.995	The correlation coefficient of the calibration curve.
Limit of Detection (LOD)	0.1 - 0.5 $\mu\text{g/mL}$	The lowest concentration of analyte that can be reliably detected.
Limit of Quantification (LOQ)	0.5 - 2.0 $\mu\text{g/mL}$	The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.
Precision (%RSD)	< 5%	The relative standard deviation of replicate measurements.
Accuracy/Recovery (%)	95 - 105%	The percentage of the true amount of analyte recovered from a spiked sample matrix.

UV-Visible Spectrophotometry Protocol Principle

This method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light. The concentration of **Pigment Red 22** is determined by measuring its absorbance at the wavelength of maximum absorbance (λ_{max}).

Experimental Protocol

4.2.1. Instrumentation & Materials

- UV-Vis Spectrophotometer (double beam recommended).
- Matched quartz or glass cuvettes (1 cm path length).
- Analytical balance, volumetric flasks, and pipettes.

- **Pigment Red 22** analytical standard.
- A suitable solvent (e.g., Acetone, Tetrahydrofuran, or other appropriate organic solvent).

4.2.2. Standard and Sample Preparation

- Determine λ_{max} : Prepare a dilute solution of **Pigment Red 22** in the chosen solvent. Scan the solution in the spectrophotometer from 350 nm to 700 nm to determine the wavelength of maximum absorbance (λ_{max}).
- Prepare Standards: Prepare a stock solution and a series of working standards (e.g., 0.5, 1, 2, 5, 10 $\mu\text{g/mL}$) in the same manner as for the HPLC method, using the chosen spectroscopic solvent as the diluent.
- Prepare Sample: Extract the pigment from the sample matrix as described in section 3.2.3. Dilute the extract with the spectroscopic solvent to ensure the absorbance reading falls within the linear range of the instrument (typically 0.2 - 0.8 A.U.).

4.2.3. Measurement Procedure

- Set the spectrophotometer to the predetermined λ_{max} .
- Use the pure solvent as a blank to zero the instrument.
- Measure the absorbance of each standard and the sample solution.

4.2.4. Calibration and Quantification

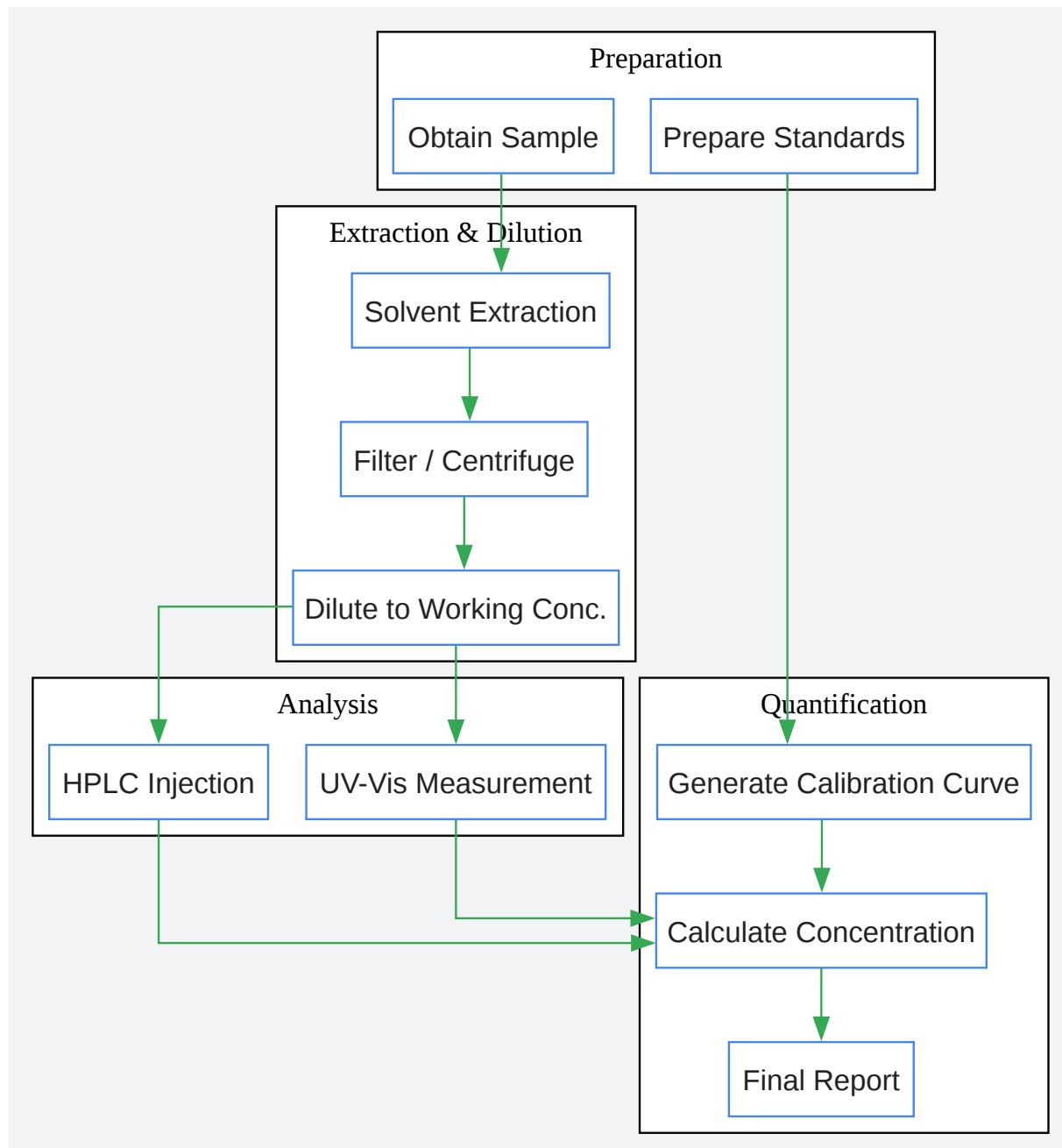
- Construct a calibration curve by plotting absorbance against the concentration of the standards.
- Perform a linear regression to obtain the calibration equation and R^2 value.
- Calculate the concentration of **Pigment Red 22** in the sample solution using the equation and account for any dilution factors.

Data Summary

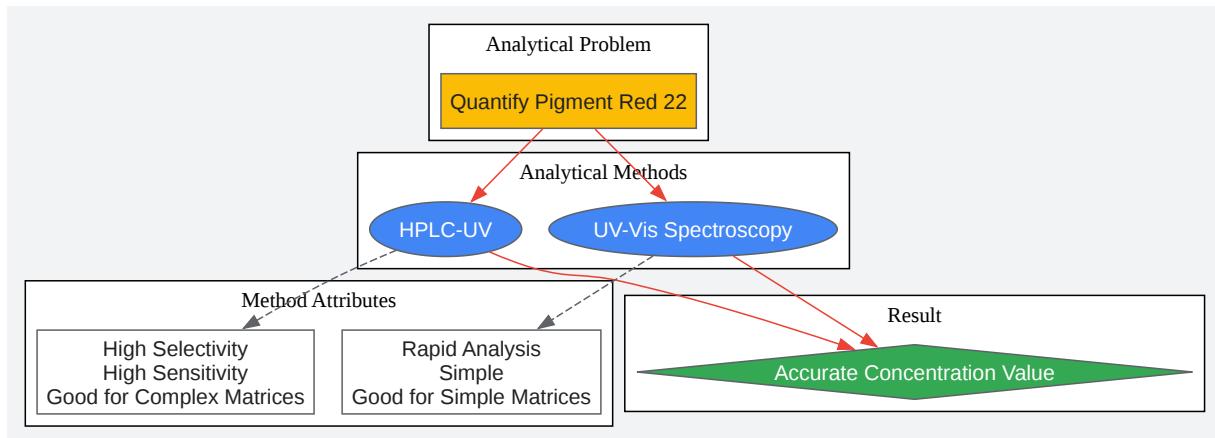
The following table summarizes typical performance characteristics for a UV-Vis spectrophotometric method.

Parameter	Typical Value	Description
λ_{max}	~540 nm	Wavelength of maximum absorbance (matrix dependent). ^[7]
Linearity (R^2)	> 0.99	The correlation coefficient of the calibration curve.
Limit of Detection (LOD)	0.2 - 1.0 $\mu\text{g/mL}$	The lowest concentration that can be reliably detected.
Limit of Quantification (LOQ)	1.0 - 5.0 $\mu\text{g/mL}$	The lowest concentration that can be quantified with acceptable precision.
Precision (%RSD)	< 10%	The relative standard deviation of replicate measurements.

Visualizations

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Caption: General experimental workflow for pigment quantification.



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Caption: Logical relationship between analytical techniques.

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